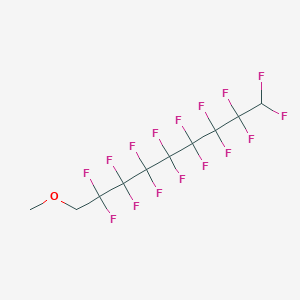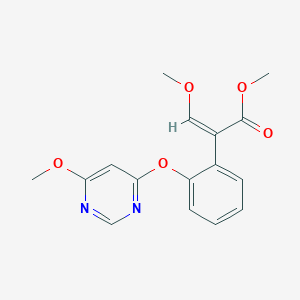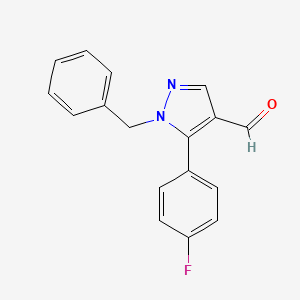
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- is a fluorinated aromatic amine. This compound is characterized by the presence of both difluoroethoxy and trifluoroethyl groups attached to the benzenamine core. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, which often include increased stability, lipophilicity, and bioavailability. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzenamine derivative.
Introduction of Difluoroethoxy Group: This step involves the reaction of the benzenamine derivative with a difluoroethoxy reagent under controlled conditions, often using a base to facilitate the reaction.
Introduction of Trifluoroethyl Group: The final step involves the reaction of the intermediate product with a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amine derivatives.
科学的研究の応用
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its fluorinated groups, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong interactions with proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)-: Characterized by both difluoroethoxy and trifluoroethyl groups.
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-difluoroethyl)-: Similar structure but with difluoroethyl instead of trifluoroethyl.
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-tetrafluoroethyl)-: Contains a tetrafluoroethyl group.
Uniqueness
The uniqueness of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- lies in its specific combination of difluoroethoxy and trifluoroethyl groups, which confer distinct chemical and biological properties. These properties can lead to enhanced stability, lipophilicity, and bioavailability compared to similar compounds.
特性
CAS番号 |
1309602-20-7 |
|---|---|
分子式 |
C10H10F5NO |
分子量 |
255.18 g/mol |
IUPAC名 |
4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H10F5NO/c11-9(12)5-17-8-3-1-7(2-4-8)16-6-10(13,14)15/h1-4,9,16H,5-6H2 |
InChIキー |
CKAPFAHZGVKPCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NCC(F)(F)F)OCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)


![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)



![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)
![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)




